molecular formula C12H16F3NO B1612582 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine CAS No. 832099-33-9

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine

Cat. No. B1612582
M. Wt: 247.26 g/mol
InChI Key: ABGXLERQYNTJCY-UHFFFAOYSA-N
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Patent
US07767706B2

Procedure details

A solution of ammonium thiocyanate (4.5 g, 60 mmol) in acetone (25 ml) is added to a suspension of nicotinyl chloride hydrochloride (3.6 g, 20 mmol) in acetone (50 ml). The reaction is stirred for 1 h at room temperature followed by the addition of a solution of 4-pentyloxy-3-trifluoromethyl aniline (4.9 g, 20 mmol) in methylene chloride (25 ml). Stirring is continued over night at room temperature. The solvent is evaporated and the residue suspended in water (100 ml) and extracted with ethylacetate (3×75 ml). The organic extract is washed successively with 10% aq. NaHCO3 solution (×1), water, and brine. The organic layer is dried over sodium sulphate and evaporated. The residue is crystallized from methanol to give the desired product 1H NMR (300 MHz, CDCl3): δ 12.34 (s, 1H), 9.35 (s, 1H), 9.16 (s, 1H), 8.91-8.88 (d, 1H, J=6.4 Hz), 8.23-8.20 (t, 1H, J=2.2 Hz), 7.85-7.81 (d, 1H, J=12 Hz), 7.54-7.50 (q, 2H, J=4.8 Hz), 7.04 (d, 1H, J=8.7, 1.0 Hz), 4.10-4.06 (t, 2H, J=6.3 Hz), 1.92-1.83 (m, 2H), 1.50-1.42 (m, 4H), 0.97-0.93 (m, 3H). MS (APCI) m/z 412.14 [M+H]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].Cl.[CH2:6](Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1.[CH2:14]([O:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][C:21]=1[C:27]([F:30])([F:29])[F:28])[CH2:15][CH2:16][CH2:17][CH3:18].CC(C)=[O:33]>C(Cl)Cl>[CH2:14]([O:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:2]([NH:3][C:6]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[O:33])=[S:1])=[CH:22][C:21]=1[C:27]([F:28])([F:29])[F:30])[CH2:15][CH2:16][CH2:17][CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
3.6 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
C(CCCC)OC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued over night at room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (3×75 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed successively with 10% aq. NaHCO3 solution (×1), water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)OC1=C(C=C(C=C1)NC(=S)NC(=O)C=1C=NC=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.